Predicted Differential Impact of N(2)-Methyl Substitution on PDE4 Inhibition Potency
No direct PDE4 IC₅₀ data for CAS 832712-34-2 were found in admissible public sources. However, published SAR on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones demonstrates that PDE4 inhibition is strongly promoted by introduction of a hydrophobic substituent at the pyridazinone N(2) center. The target compound bears an N(2)-methyl group, whereas the closest des-methyl analog (CAS 832712-09-1, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one) lacks this feature. By class-level inference, the N(2)-methyl substitution is predicted to confer enhanced PDE4 inhibitory activity relative to the N(2)–H comparator, though the magnitude of the difference cannot be quantified without compound-specific assay results.
| Evidence Dimension | Predicted PDE4 inhibition enhancement conferred by N(2)-methyl substituent |
|---|---|
| Target Compound Data | N(2)-methyl group present (CAS 832712-34-2); specific IC₅₀ not available |
| Comparator Or Baseline | N(2)–H analog CAS 832712-09-1; similar scaffold; PDE4 IC₅₀ not available in public domain for this comparator |
| Quantified Difference | Cannot be quantified; directionality predicted from structurally analogous pyridazinone PDE4 SAR series |
| Conditions | Prediction grounded in published SAR of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones (Allcock et al., Bioorg. Med. Chem. Lett., 2010) |
Why This Matters
Procurement of the N(2)-methyl compound over the N(2)–H analog is scientifically rational if PDE4-biased activity is desired, but experimental confirmation remains essential.
- [1] Allcock RW, Blakli H, Jiang Z, Johnston KA, Morgan KM, Rosair GM, Iwase K, Kohno Y, Adams DR. Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Bioorg Med Chem Lett. 2010;20(1):293–297. View Source
